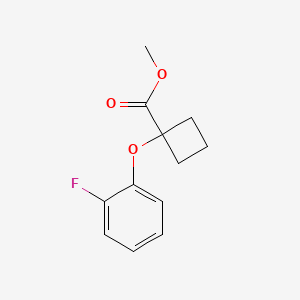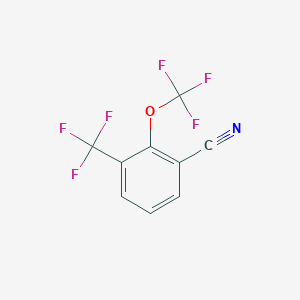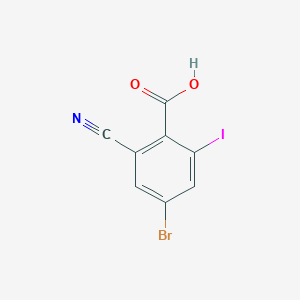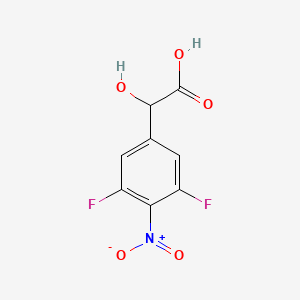
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
Overview
Description
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate, also known as MFCB, is an organic compound belonging to the family of cyclobutanecarboxylates. It is a white crystalline solid, which is soluble in water and has a melting point of around 160°C. It is used in a variety of applications, including in scientific research, in the synthesis of pharmaceuticals, and as a laboratory reagent.
Scientific Research Applications
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, polymers precursors, and polymers. It has also been used in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and polyhydroxyalkanoates (PHAs). In addition, Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate has been used in the synthesis of polyurethanes and polyesters.
Mechanism of Action
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate acts as a catalyst in the synthesis of organic compounds. It is believed to act by forming a complex with the reactants, which facilitates the reaction. The mechanism of action is not yet fully understood, but it is believed to involve a proton transfer between the reactants and the Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate are not yet fully understood. However, it has been shown to be non-toxic and to have no adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without degradation. Additionally, it is relatively non-toxic and has no adverse effects on humans or animals. The main limitation of Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate is that it is not very stable in the presence of oxygen or light, so it must be stored in a dark, airtight container.
Future Directions
Future research on Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate could focus on further understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be done to explore new applications for Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate, such as in the synthesis of polymers precursors and polymers. Finally, research could be done to develop more efficient and cost-effective methods of synthesis.
properties
IUPAC Name |
methyl 1-(2-fluorophenoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-15-11(14)12(7-4-8-12)16-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGCLBVDINZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















